N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CPTH6, is a small molecule inhibitor that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
Scientific Research Applications
Chloroacetamide Derivatives in Agricultural Applications
Chloroacetamides, such as alachlor and metazachlor, which are structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, are utilized as herbicides to control various weeds in crops like cotton, maize, and soybeans. These compounds function by inhibiting fatty acid synthesis in plants (Weisshaar & Böger, 1989).
Anti-Inflammatory Drug Design
An indole acetamide derivative structurally similar to the compound was synthesized and characterized for its potential anti-inflammatory properties. Molecular docking analysis targeting the cyclooxygenase domains COX-1 and 2 highlighted the compound's relevance in anti-inflammatory drug design (Al-Ostoot et al., 2020).
Synthesis and Biological Evaluation in Pharmacology
A novel synthetic route to derivatives of this compound was explored, indicating their potential as α-glucosidase inhibitors. These compounds, through molecular modeling and ADME predictions, show promise as drug leads (Iftikhar et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Benzothiazolinone acetamide analogs, related to the compound , were synthesized and analyzed for their photochemical and thermochemical properties. Their potential use in dye-sensitized solar cells (DSSCs) was evaluated, showcasing their effectiveness in light harvesting and electron injection efficiency, crucial for photovoltaic applications (Mary et al., 2020).
Molecular Structure Analysis
Research on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insight into molecular interactions and structure, which is significant in the context of chemical and pharmaceutical product development (Boechat et al., 2011).
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2/c19-11-5-7-12(8-6-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWPUVPTDBHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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